molecular formula C15H14ClF3N4 B2356367 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine CAS No. 1443978-68-4

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Cat. No. B2356367
CAS RN: 1443978-68-4
M. Wt: 342.75
InChI Key: NHCJUQVAKDRQCU-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound structure, has been reported in recent literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Antitumor Activity

The design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives, including XXId and XXIe , aimed to seek more effective anti-tumor drugs . These compounds were evaluated for their antiproliferative activity against four human tumor cell lines: PC-3, MGC-803, MCF-7, and HGC-27. Notably, XXId and XXIe demonstrated moderate anti-proliferative activities, with good selectivity for PC-3 cells. Their IC50 values (concentration required for 50% inhibition of tumor cell proliferation) were significantly better than that of the positive control, 5-fluorouracil. Molecular docking studies suggested that these compounds could interact effectively with ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development.

CDK2 Targeting

Small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold have been designed as novel CDK2 inhibitors . While the specific compound XXId was not mentioned, this class of molecules holds potential for cancer therapy by targeting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 can disrupt cell division and potentially halt tumor growth.

Anti-Inflammatory Activity

Certain 2-chloro-4-(trifluoromethyl)pyrimidine derivatives were recognized as NF-κB and AP-1 inhibitors, suggesting anti-inflammatory properties . These compounds may modulate immune responses by interfering with transcription factors involved in inflammation. Further exploration is needed to understand their mechanism of action and potential clinical applications.

properties

IUPAC Name

2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCJUQVAKDRQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

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